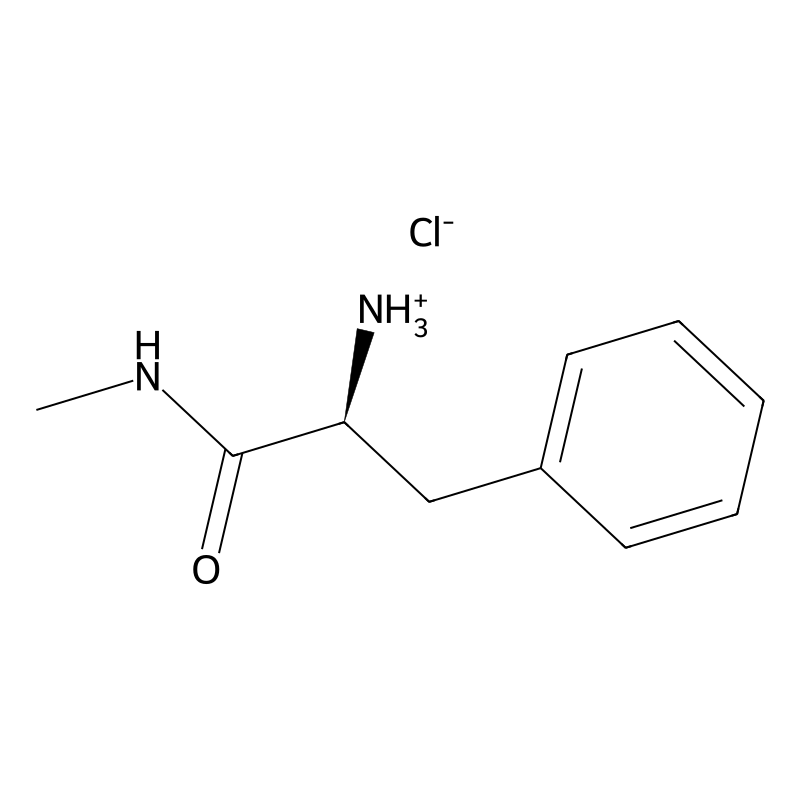

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Potential Enzyme Inhibitor: The presence of an amide group (CONH2) suggests -(S)-AMPH might have inhibitory effects on enzymes that rely on amide bond hydrolysis for function. Further research is needed to explore this possibility.

- Ligand Design: The molecule's structure, containing an amine (NH2) and an aromatic group (phenyl), makes it a potential candidate for ligand design. Ligands are molecules that bind specifically to a target protein, such as an enzyme or receptor. By understanding how -(S)-AMPH interacts with biological molecules, researchers could design new ligands for therapeutic purposes [].

Availability for Research

Future Research Directions:

- Biological Activity Studies: Studies are needed to determine the biological activity of -(S)-AMPH, including its potential effects on cells and enzymes.

- Target Identification: If -(S)-AMPH exhibits interesting biological activity, research would be necessary to identify its molecular targets. This would provide valuable insights into its mechanism of action.

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride is an organic compound characterized by its chiral amine structure. The compound features a primary amine group, a methyl substituent, and a phenyl group attached to a propanamide backbone. Its molecular formula is CHClNO, and it is typically encountered in its hydrochloride salt form, which enhances its solubility in water. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

The reactivity of (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride primarily involves:

- Amine Reactions: The primary amine can participate in nucleophilic substitution reactions, forming various derivatives.

- Acylation: The amine can react with acyl chlorides or anhydrides to yield amides.

- Deamination: Under specific conditions, the amine can undergo deamination reactions, leading to the formation of ketones or aldehydes.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize related compounds.

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride exhibits various biological activities, including:

- Neurotransmitter Modulation: It may influence neurotransmitter systems, particularly in the context of central nervous system disorders.

- Antidepressant Properties: Preliminary studies suggest potential antidepressant effects, possibly linked to serotonin modulation.

- Anti-inflammatory Effects: Some derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The exact mechanisms of action are still under investigation, and further studies are needed to elucidate these effects fully.

The synthesis of (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride can be achieved through several methods:

- Starting Materials: Commonly synthesized from commercially available amino acids or their derivatives.

- Enzymatic Synthesis: Utilizing enzymes such as transaminases to achieve stereoselective synthesis.

- Chemical Synthesis:

- Starting from phenylpropanolamine, followed by methylation and subsequent hydrolysis to form the hydrochloride salt.

- Using reductive amination techniques where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

These methods allow for the production of the compound with high purity and yield.

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride has several applications:

- Pharmaceutical Development: Investigated as a lead compound in drug discovery for neurological disorders.

- Research Tool: Used in studies exploring neurotransmitter systems and receptor interactions.

- Chemical Intermediates: Serves as a building block for synthesizing more complex pharmaceutical agents.

Its unique structural features make it a valuable candidate for further pharmacological exploration.

Interaction studies of (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride focus on:

- Receptor Binding Affinity: Evaluating how well the compound binds to various neurotransmitter receptors, such as serotonin and dopamine receptors.

- In Vivo Studies: Assessing behavioral changes in animal models upon administration of the compound to determine its pharmacodynamics and pharmacokinetics.

- Structure–Activity Relationship Analysis: Understanding how modifications to the chemical structure affect biological activity using quantitative structure–activity relationship (QSAR) models .

These studies provide insights into optimizing the compound's efficacy and safety profile.

Several compounds share structural similarities with (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1. Phenylpropanolamine | Similar backbone with varying substituents | Commonly used as a decongestant |

| 2. 3-Amino-N-methylbenzamide | Contains an aromatic ring and amine group | Potential use in analgesic formulations |

| 3. (R)-2-amino-N-methyl-3-phenylpropanamide | Enantiomer with opposite chirality | Differences in biological activity due to chirality |

The uniqueness of (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride lies in its specific stereochemistry and potential effects on neurotransmitter systems, which may differ significantly from those of similar compounds.

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant